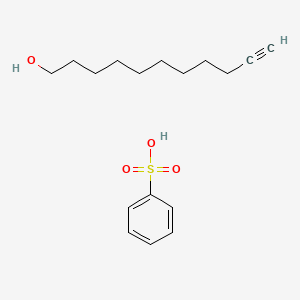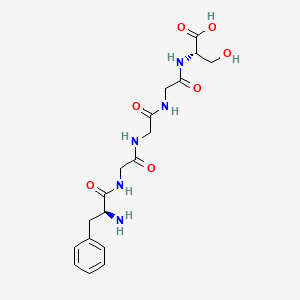
L-Phenylalanylglycylglycylglycyl-L-serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Phenylalanylglycylglycylglycyl-L-serine is a synthetic peptide composed of the amino acids phenylalanine, glycine, and serine. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and materials science. The presence of phenylalanine and serine in the peptide sequence suggests that it may have unique biochemical properties and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-Phenylalanylglycylglycylglycyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The initial amino acid (L-serine) is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid (glycine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the remaining amino acids (glycine, glycine, glycine, and L-phenylalanine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same SPPS principles but are optimized for high throughput and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: L-Phenylalanylglycylglycylglycyl-L-serine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to release individual amino acids.
Oxidation: Oxidation of the phenylalanine side chain can lead to the formation of quinones.
Substitution: The serine hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Typically performed under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophilic reagents such as alkyl halides can be used for substitution reactions involving the serine hydroxyl group.
Major Products:
Hydrolysis: Results in the release of L-phenylalanine, glycine, and L-serine.
Oxidation: Can produce quinones and other oxidized derivatives of phenylalanine.
Substitution: Leads to modified peptides with new functional groups attached to the serine residue.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory applications.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Wirkmechanismus
The mechanism of action of L-Phenylalanylglycylglycylglycyl-L-serine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The phenylalanine residue may interact with aromatic amino acid receptors, while the serine residue could participate in phosphorylation and other post-translational modifications. These interactions can influence cellular signaling pathways and biochemical processes.
Vergleich Mit ähnlichen Verbindungen
L-Phenylalanine: An essential amino acid involved in protein synthesis and neurotransmitter production.
L-Serine: A non-essential amino acid important for protein synthesis and central nervous system function.
Glycylglycylglycyl: A tripeptide composed of three glycine residues, often used as a model peptide in research.
Uniqueness: L-Phenylalanylglycylglycylglycyl-L-serine is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties. The presence of multiple glycine residues provides flexibility to the peptide chain, while the phenylalanine and serine residues offer specific functional interactions.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
629646-42-0 |
|---|---|
Molekularformel |
C18H25N5O7 |
Molekulargewicht |
423.4 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C18H25N5O7/c19-12(6-11-4-2-1-3-5-11)17(28)22-8-15(26)20-7-14(25)21-9-16(27)23-13(10-24)18(29)30/h1-5,12-13,24H,6-10,19H2,(H,20,26)(H,21,25)(H,22,28)(H,23,27)(H,29,30)/t12-,13-/m0/s1 |
InChI-Schlüssel |
DWFLAJMIAKDVMH-STQMWFEESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)O)N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


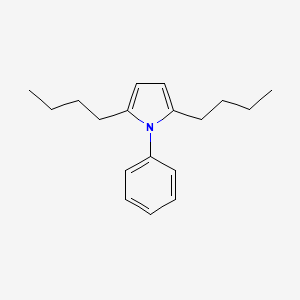
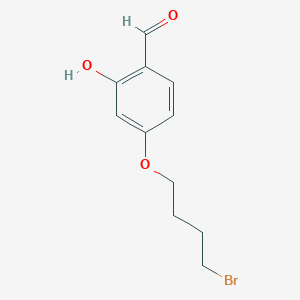
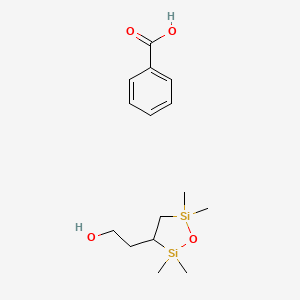

![4-[4-(2-Hydroxypropan-2-yl)cyclohexylidene]butanal](/img/structure/B14230959.png)
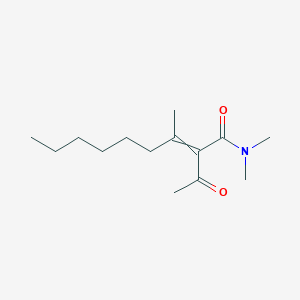
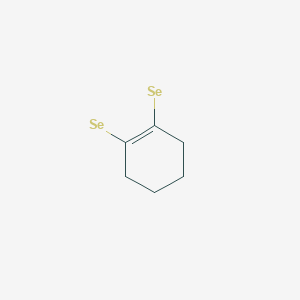
![N~1~-[(3-Fluorophenyl)methyl]-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine](/img/structure/B14230985.png)
![Methyl 4-[(prop-2-yn-1-yl)oxy]but-2-yn-1-yl carbonate](/img/structure/B14230986.png)
![4-[2-[2-[(2-Fluorophenyl)methylamino]ethylamino]ethyl]phenol](/img/structure/B14230995.png)
![Boronic acid, [2-(4-boronobutyl)-6-(methoxymethoxy)phenyl]-](/img/structure/B14231003.png)
![1,4-Dioxaspiro[4.5]decane-8-acetamide, N,N,8-trimethyl-](/img/structure/B14231008.png)

